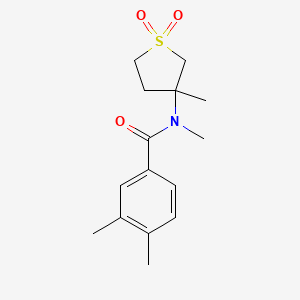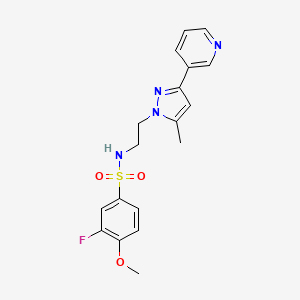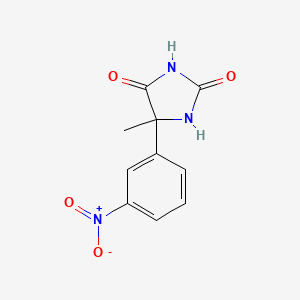
5-Methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C10H9N3O4 and a molecular weight of 235.2 g/mol . This compound is characterized by its imidazolidine ring structure, which is substituted with a methyl group at the 5-position and a nitrophenyl group at the 3-position. It is primarily used in biochemical research, particularly in the field of proteomics .
作用机制
Target of Action
The primary targets of 5-Methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione are yet to be definitively identified. Research suggests that imidazolinone derivatives, to which this compound belongs, have a wide range of significant pharmacological or biological activities .
Mode of Action
It is known that imidazolinone derivatives interact with their targets in a manner that leads to a variety of biological effects .
Biochemical Pathways
Imidazolinone derivatives are known to influence a variety of pathways, leading to their diverse pharmacological effects .
Result of Action
Imidazolinone derivatives are known to have a wide range of effects, including anti-bacterial, anti-fungal, anti-diabetic, anti-inflammatory, and analgesic activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the condensation of 3-nitrobenzaldehyde with glycine, followed by cyclization to form the imidazolidine ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. This method allows for better control over reaction parameters and can be scaled up to produce larger quantities of the compound .
化学反应分析
Types of Reactions
5-Methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-Methyl-5-(3-aminophenyl)imidazolidine-2,4-dione .
科学研究应用
5-Methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in cancer treatment, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- 5-Methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione
- 5-Methyl-5-(2-nitrophenyl)imidazolidine-2,4-dione
- 5-Methyl-5-(3-chlorophenyl)imidazolidine-2,4-dione
Uniqueness
5-Methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 3-position of the phenyl ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
5-methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-10(8(14)11-9(15)12-10)6-3-2-4-7(5-6)13(16)17/h2-5H,1H3,(H2,11,12,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMGTDIPZUOEEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
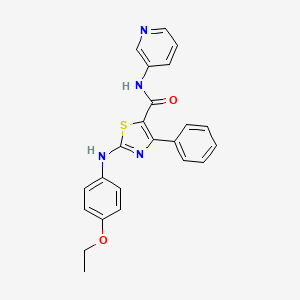
![8-chloro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2390662.png)
![2-(3-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B2390663.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2390665.png)
![4,6-dichloro-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2390669.png)
![methyl 2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2390671.png)
![N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2390672.png)
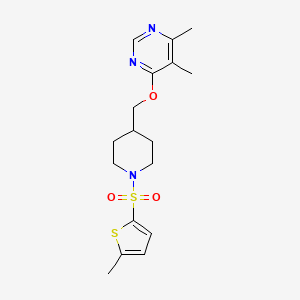
![2-Chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2390674.png)
![[4-(1-Azepanyl)butyl]amine dihydrochloride](/img/structure/B2390676.png)
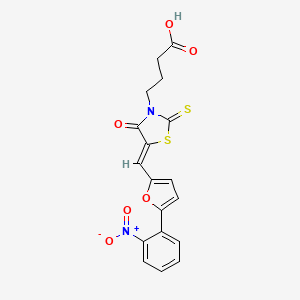
![3-[7-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B2390680.png)
